Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a boronic ester-functionalized pyrrolopyridine derivative. Its structure combines a dihydro-pyrrolo[3,2-b]pyridine core with a pinacol boronate group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science. The isopropyl carboxylate group enhances solubility and modulates electronic properties, while the dioxaborolane moiety facilitates coupling with aryl/heteroaryl halides .
Properties
Molecular Formula |
C17H25BN2O4 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
propan-2-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C17H25BN2O4/c1-11(2)22-15(21)20-8-7-13-14(20)9-12(10-19-13)18-23-16(3,4)17(5,6)24-18/h9-11H,7-8H2,1-6H3 |
InChI Key |
BNSZAUGSHUCIKG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OC(C)C)N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the reaction of a pyrrolo[3,2-b]pyridine derivative with a boronic ester. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This forms new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Boronic Ester Variations
Ethyl 6-Methyl-7-Oxo-4-(Dioxaborolan-2-yl)-1-Tosyl-6,7-Dihydro-1H-Pyrrolo[2,3-c]pyridine-2-Carboxylate
- Structure : Features a pyrrolo[2,3-c]pyridine core (vs. pyrrolo[3,2-b]pyridine in the target), with a tosyl-protected NH group and a methyl substituent at position 4.
- Molecular Weight : 500.18 (vs. ~350–400 for the target, estimated).
- Reactivity : The tosyl group may hinder coupling efficiency compared to unprotected NH systems.
- Purity : ≥98% (similar to industrial standards for boronic esters) .
6-(Dioxaborolan-2-yl)-3,4-Dihydro-2H-Pyrano[2,3-b]pyridine
- Structure : Replaces the pyrrolidine ring with a dihydropyran ring, altering electronic density and steric accessibility.
- Applications: Limited to niche cross-coupling applications due to reduced planarity compared to pyrrolopyridines.
- Synonym: AC1Q2CT9 (commercial availability noted) .
Substituent and Protecting Group Variations
2-Ethyl-5-(Dioxaborolan-2-yl)-1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]pyridine
- Protection : Triisopropylsilyl (TIPS) group at N1 enhances stability but complicates deprotection steps.
- Molecular Formula: C22H35BClIN2O2Si (vs. simpler C15H22BNO4 for the target).
- Utility : Used in halogen-rich environments due to iodine substitution .
3-(Dioxaborolan-2-yl)-1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-Pyrrolo[2,3-b]pyridine-5-Carbonitrile
- Functional Group : Carbonitrile at position 5 increases electrophilicity, favoring couplings with electron-deficient partners.
- Molecular Weight : 399.37 (lower due to SEM protection vs. isopropyl carboxylate).
- Storage : Requires inert atmosphere (2–8°C), unlike the target compound’s presumed ambient stability .
Pyrazole and Imidazole Analogues
1-Methyl-6-(Dioxaborolan-2-yl)-1H-Pyrazolo[4,3-b]pyridine
- Core : Pyrazolo[4,3-b]pyridine (vs. pyrrolopyridine), offering distinct π-π stacking properties.
- Physicochemical Data :
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
Comparative Data Table
*Estimated based on structural analogues.
Key Research Findings
- Reactivity : The target compound’s isopropyl carboxylate group balances solubility and steric effects, outperforming bulkier protections (e.g., TIPS or SEM ).
- Yield and Purity : Boronic esters like the target compound typically achieve >95% purity (e.g., 98% in ), critical for pharmaceutical applications.
- Thermal Stability : Melting points for boronate derivatives vary widely (e.g., 215–245°C in imidazo-pyridines vs. ambient stability for simpler boronic esters).
Biological Activity
Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS: 1642583-50-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolo[3,2-b]pyridine core linked to a boron-containing moiety. Its molecular formula is with a molecular weight of approximately 251.18 g/mol. The structure features a dioxaborolane group that may enhance its interaction with biological targets.
Anticancer Activity
Recent research has highlighted the potential of pyrrolo[3,2-b]pyridine derivatives in cancer therapy. For instance:
- WDR5 Inhibition : Compounds similar to isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine have been shown to inhibit WDR5—a protein implicated in various cancers—by disrupting its interaction with MLL1 peptide substrates .
Case Studies
- In vitro Studies : In laboratory settings, compounds containing the pyrrolo[3,2-b]pyridine framework have demonstrated cytotoxic effects against various cancer cell lines. For example:
- Cell Line Testing : A study reported that derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
- In vivo Models : Animal studies have indicated that these compounds can reduce tumor growth in xenograft models. Specific dosing regimens and administration routes are being optimized for enhanced efficacy.
Comparative Analysis
The following table summarizes key biological activities of related compounds:
| Compound Name | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | WDR5 Inhibition | 0.05 | |
| Compound B | Kinase Inhibition | 0.10 | |
| Isopropyl 6-(4... | TBD | TBD | TBD |
Safety and Toxicology
Preliminary safety assessments indicate that while the compound shows promising biological activity, further toxicological evaluations are necessary to determine its safety profile for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
